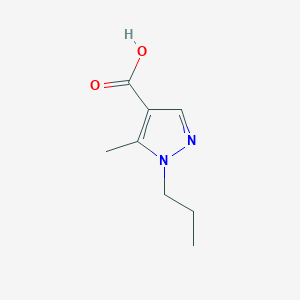
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-26-0. It has a molecular weight of 122.13 and its IUPAC name is (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9). The InChI Key is JPJXXDXAJJOQOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It should be stored in a refrigerator. Other physical and chemical properties such as thermal stability and density have been studied for related 1,2,4-triazole compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways and Structural Analysis
Research has shown successful synthesis and structural elucidation of novel compounds containing the 1,2,4-triazole moiety. These compounds demonstrate significant antimicrobial activity and have been studied for their anti-inflammatory properties (Gadegoni & Manda, 2013). Additionally, innovative synthetic routes have been developed to create new derivatives with potential as antimicrobial agents, showcasing the versatility of triazole-based compounds in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).
Novel Antimalarial Pharmacophores
A study focused on the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes revealed antimalarial activity, highlighting the importance of the triazole moiety in developing new antimalarial pharmacophores (D’hooghe et al., 2011).
Continuous-Flow Synthesis
An efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions was developed, demonstrating an atom-economical and environmentally benign method, which is superior to earlier batch synthetic routes (Tortoioli et al., 2020).
Biological Applications
Antimicrobial and Antitumor Activities
Various triazole derivatives have been synthesized and evaluated for their biological activities. Among them, certain compounds showed promising antimicrobial and antitumor activities, indicating the potential of these molecules in therapeutic applications (Kaplancikli et al., 2008).
Anticholinesterase Agents
The synthesis of triazole and triazolothiadiazine derivatives as cholinesterase inhibitors has been explored, identifying compounds with significant inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as anticholinesterase agents for therapeutic use (Mohsen, 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity against human ovarian cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets and cause changes that result in anticancer activity .
Biochemical Pathways
Related compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The synthesis of this compound has been reported , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells .
Action Environment
The synthesis of this compound has been reported to be efficient under flow conditions , suggesting that the reaction environment can influence its production.
Propriétés
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXXDXAJJOQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327791 |
Source


|
| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86999-26-0 |
Source


|
| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)







![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

